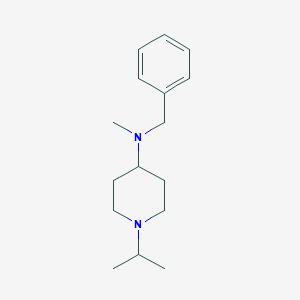
N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution Reactions: The piperidine ring is then subjected to substitution reactions to introduce the benzyl, methyl, and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of N-benzyl-N-methyl-1-(propan-2-yl)piperidin-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-1-(propan-2-yl)piperidine: Similar structure but lacks the amine group.
N-benzyl-N-methyl-1-(propan-2-yl)pyrrolidine: Similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-BENZYL-N-(1-ISOPROPYL-4-PIPERIDYL)-N-METHYLAMINE is unique due to the presence of the piperidine ring with specific substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H26N2 |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-propan-2-ylpiperidin-4-amine |
InChI |
InChI=1S/C16H26N2/c1-14(2)18-11-9-16(10-12-18)17(3)13-15-7-5-4-6-8-15/h4-8,14,16H,9-13H2,1-3H3 |
InChI Key |
DMNFRUBLQLMLAO-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















